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Compound of Interest

Compound Name: 1-Azidoheptane

CAS No.: 44961-22-0

Cat. No.: B2543133

Get Quote

Executive Summary & Structural Context
1-Azidoheptane (Heptyl azide) is a primary alkyl azide widely utilized as a building block in

organic synthesis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC), also

known as "Click Chemistry."[1][2] Its seven-carbon aliphatic chain provides a lipophilic linker

often used to modify polar pharmacophores or surface materials.[1][2]

This guide provides a definitive technical breakdown of its spectroscopic signature (NMR, IR,

MS) and a validated synthesis protocol. It prioritizes the causal relationship between the azido

functional group and the observed spectral data, allowing researchers to validate their products

with high confidence.[1]
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Property Value

IUPAC Name 1-Azidoheptane

CAS Number 29756-42-1

Molecular Formula

Molecular Weight 141.22 g/mol

Structure

Safety Protocols (Critical)
Warning: Organic Azide Hazards Before synthesis or handling, you must evaluate the stability

of the target azide. 1-Azidoheptane falls into a "borderline" safety category that requires strict

adherence to the C/N Ratio Rule.[1]

The C/N Ratio Rule
For an organic azide to be considered non-explosive and isolable, the ratio of carbon atoms to

nitrogen atoms must generally satisfy:

1-Azidoheptane Calculation: 7 Carbons / 3 Nitrogens = 2.33.[1][2]

Interpretation: This ratio is below the safe threshold of 3.[1][2]0. While heptyl azide is frequently

synthesized, it should ideally be stored in solution and not distilled to dryness if possible.[1][2]

Pure isolation is possible but carries a risk of decomposition or explosion if subjected to heat,

shock, or friction.[1]

Storage: Store cold (

), in the dark, and preferably in solution (e.g., DCM or Toluene).

Disposal: Quench excess azide with the Staudinger reduction (Triphenylphosphine) or

specific chemical waste protocols; never pour down the drain (reacts with copper/lead pipes

to form explosive metal azides).[1][2]
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The standard synthesis utilizes a Nucleophilic Substitution (

) of 1-bromoheptane with Sodium Azide.[1]

Validated Protocol
Reagents: 1-Bromoheptane (1.0 eq), Sodium Azide (

, 1.5 eq), DMF (Dimethylformamide, anhydrous).

Procedure:

Dissolve 1-bromoheptane in DMF (0.5 M concentration).

Add

carefully (solid addition).[1][2]

Stir at room temperature for 18–24 hours (or

for 4 hours).

Workup: Dilute with Diethyl Ether (

), wash

with water (to remove DMF and unreacted azide), then wash with brine.

Drying: Dry organic layer over

, filter, and concentrate carefully under reduced pressure (do not heat bath

).

Workflow Diagram

Start:
1-Bromoheptane

+ NaN3

Reaction:
DMF, RT, 24h

(SN2 Mechanism)

 Dissolve Workup:
Dilute w/ Et2O
Wash x3 H2O

 Complete Drying:
MgSO4 Filter

Concentrate (<30°C)

 Organic Layer Product:
1-Azidoheptane
(Colorless Oil)

 Evaporation 
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Infrared Spectroscopy (IR)
The IR spectrum provides the most immediate and diagnostic confirmation of the azide

functional group.

Key Diagnostic Peak
Frequency (

)
Intensity Assignment Causal Explanation

2090 – 2100 Strong Asymmetric Stretch

The linear azide

moiety (

) exhibits a strong

dipole change during

asymmetric stretching,

resulting in a

dominant peak in the

"triple bond" region

where few other

functional groups

appear.[1][2]

2850 – 2960 Medium Stretch

Standard symmetric

and asymmetric

stretching of the

heptyl alkyl chain (

hybridized carbons).

[1][2]

Self-Validation: If the peak at

is weak or absent, the substitution failed. If a peak remains at

(C-Br stretch), the reaction is incomplete.[1]
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NMR analysis confirms the carbon skeleton and the specific attachment of the azide group.

The electronegativity of the azide group (

) causes distinct deshielding effects on the

-methylene protons and carbons.

NMR Data (400 MHz, )
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Shift (

, ppm)
Multiplicity Integration Assignment

Mechanistic
Insight

3.25
Triplet (

)
2H (C1)

Diagnostic:

Deshielded by

the electron-

withdrawing

azide nitrogen.[1]

[2] Appears as a

triplet due to

coupling with the

adjacent

.[1][2]

1.60 Quintet 2H (C2)

Moderately

deshielded; splits

into a quintet

(couples to

and

).[1][2]

1.25 – 1.35 Multiplet 8H
Bulk

(C3-C6)

The "methylene

envelope" typical

of aliphatic

chains; too

distant from the

azide to feel

significant

inductive effects.

[1]

0.89 Triplet 3H
Terminal

(C7)

Standard

terminal methyl

group.[1][2]

NMR Data (100 MHz, )
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Shift (

, ppm)
Assignment Mechanistic Insight

51.5 (C1)

Diagnostic: The carbon directly

attached to the azide is

significantly downfield

compared to a bromo-alkane

precursor (typically

ppm).[1]

28.9 (C2) Slight inductive effect.[1][2]

31.7, 28.8, 26.7, 22.6 Bulk Characteristic resonances for a

heptyl chain.[1][2]

14.1 Terminal Standard methyl shift.

Mass Spectrometry (MS)
Mass spectrometry of organic azides is unique because the molecular ion (

) is often invisible due to the facile loss of molecular nitrogen (

).

Fragmentation Pathway
Ionization: ESI (Electrospray) or EI (Electron Impact).[1][2]

Base Peak: Often

or alkyl fragments.[1][2]

Diagnostic Loss: The loss of 28 mass units (

) is the "fingerprint" of an azide.[1][2]

Observed Peaks (ESI+):
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m/z 114:

(Protonated nitrene/amine species).[1][2]

m/z 142:

(Rare, usually only seen in very soft ionization).[1][2]

m/z 164:

(Sodium adduct, more stable than protonated form).[1][2]

Fragmentation Logic Diagram

Molecular Ion [M+H]+
m/z 142

(Unstable)

Loss of N2
(-28 Da)

Nitrene/Amine Ion
[R-NH]+
m/z 114

Alkyl Chain Fragmentation
(CnH2n+1)+

 Further Fragmentation 
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PubChem Compound Summary for CID 11040794: 1-Azidoheptane.[1][2] [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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